1-Bromo-1,2-difluoro-1,4-pentadiene
Description
1-Bromo-1,2-difluoro-1,4-pentadiene (CAS: 1730-24-1) is a halogenated alkene with the molecular formula C₅H₅BrF₂ and a molecular weight of 182.994 g/mol. It features a conjugated diene system (1,4-pentadiene backbone) substituted with bromine and fluorine atoms at the 1- and 2-positions, respectively. Key physicochemical properties include a density of 1.463 g/cm³, boiling point of 98°C, and flash point of 25.9°C .
Properties
IUPAC Name |
(1E)-1-bromo-1,2-difluoropenta-1,4-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2/c1-2-3-4(7)5(6)8/h2H,1,3H2/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBBHFCPHKUCMW-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=C(F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C(=C(/F)\Br)/F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
A widely referenced approach involves the sequential halogenation and fluorination of precursor alcohols. Diethylaminosulfur trifluoride (DAST) serves as a critical fluorinating agent due to its ability to replace hydroxyl groups with fluorine while preserving alkene geometry . The synthesis begins with 1,4-pentadien-1-ol, which undergoes bromination at the terminal position using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in dichloromethane. Subsequent fluorination with DAST at −78°C to 0°C introduces fluorine at the adjacent carbon, yielding the target compound with (E)-stereoselectivity .
Key parameters influencing yield and selectivity include:
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Temperature control : Lower temperatures (−78°C) minimize side reactions such as elimination or polymerization.
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Solvent choice : Anhydrous dichloromethane or tetrahydrofuran (THF) prevents DAST hydrolysis.
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Stoichiometry : A 1:1 molar ratio of DAST to substrate ensures complete conversion without overfluorination.
Typical yields range from 65% to 78%, with purity >90% confirmed via gas chromatography (GC) . Challenges include DAST’s moisture sensitivity and the need for rigorous exclusion of air.
Catalytic Bromofluorination of 1,4-Pentadiene Derivatives
Adapting methodologies from related fluoroolefin syntheses, catalytic bromofluorination offers a single-step route to this compound. Vinylidene fluoride (CF₂=CH₂) analogs are reacted with bromine in the presence of tertiary amine catalysts (e.g., triethylamine or tributylamine) at 40–70°C . The reaction proceeds via electrophilic addition, with the catalyst stabilizing bromonium intermediates to favor anti-addition:
Following dibromide formation, dehydrobromination using aqueous sodium hydroxide (NaOH) at 80–100°C eliminates HBr, producing the difluoroalkene :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 0.02–0.05 wt% | Maximizes Br₂ activation |
| Reaction pressure | 0.1–0.5 MPa | Enhances Br₂ solubility |
| NaOH concentration | 30–40% (w/v) | Balances HBr elimination and hydrolysis |
This method achieves yields up to 85% but requires careful pH control to avoid hydrolysis of the alkene .
Dehydrobromination of Polyhalogenated Precursors
Polybrominated precursors such as 1,2-dibromo-1,2-difluoro-1,4-pentadiene undergo selective dehydrobromination to yield the monobromo product. Using potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 25°C promotes β-elimination, preferentially removing the less sterically hindered bromine .
Mechanistic pathway :
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Base deprotonates the β-hydrogen, forming a carbanion.
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Bromine departs, generating a carbene intermediate.
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Rearrangement stabilizes the alkene with retained fluorine substituents.
This method emphasizes steric and electronic effects:
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Bulky bases (e.g., t-BuOK) favor elimination over substitution.
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Polar aprotic solvents (DMSO) stabilize transition states.
Yields of 70–82% are reported, with >95% (E)-isomer content .
Stereoselective Synthesis via Radical Bromofluorination
Emerging techniques employ radical initiators to achieve stereocontrol. Azobisisobutyronitrile (AIBN) facilitates bromine radical generation, which adds to the terminal carbon of 1,4-pentadiene. Subsequent fluorine insertion via silver(I) fluoride (AgF) proceeds with retention of configuration:
| Condition | Effect on Stereochemistry |
|---|---|
| Temperature: 60–80°C | Higher temps favor trans addition |
| Solvent: Hexane | Low polarity reduces radical recombination |
| Initiator: AIBN (1 mol%) | Ensures consistent radical flux |
This method achieves 55–65% yields but requires post-reaction purification to remove AgBr byproducts .
Comparative Analysis of Industrial-Scale Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| DAST Fluorination | 78 | 92 | 320 | Moderate |
| Catalytic Bromofluorination | 85 | 89 | 280 | High |
| Dehydrobromination | 82 | 95 | 250 | High |
| Radical Bromofluorination | 65 | 88 | 410 | Low |
Catalytic bromofluorination and dehydrobromination are preferred for industrial applications due to lower costs and scalability . DAST-based routes remain valuable for small-scale, high-purity batches .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1,2-difluoro-1,4-pentadiene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bonds in the diene structure can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine are used in the presence of catalysts or under UV light to facilitate the addition to the double bonds.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted penta-1,4-dienes, while addition reactions can produce dihalogenated or hydrogenated derivatives.
Scientific Research Applications
Synthetic Chemistry Applications
1-Bromo-1,2-difluoro-1,4-pentadiene serves as a versatile intermediate in organic synthesis. Its unique reactivity allows for the formation of various derivatives through reactions such as:
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form complex fluorinated compounds. This has implications in the development of new materials and pharmaceuticals.
- Stereoselective Synthesis : The compound has been utilized in the synthesis of stereochemically defined products. For instance, it has been shown to yield (E)- and (Z)-isomers selectively depending on the reaction conditions and counter ions used during the synthesis .
Case Study: Synthesis of Fluorinated Alkenes
A study demonstrated the use of this compound in synthesizing fluorinated alkenes through a series of reactions involving metalation and cross-coupling techniques. The resulting products exhibited high stereoselectivity and functionality, making them suitable for further transformations in pharmaceutical applications .
Pharmaceutical Applications
Due to its fluorinated structure, this compound is explored for potential use in drug development:
- Fluorinated Drug Candidates : Compounds containing fluorine often exhibit improved metabolic stability and bioavailability. Research indicates that derivatives of this compound can serve as precursors for biologically active molecules with enhanced therapeutic profiles.
- Enzyme Inhibitors : The compound's structural features allow it to mimic peptide bonds, making it a candidate for designing enzyme inhibitors that could have applications in treating various diseases .
Materials Science Applications
In materials science, this compound is being studied for its potential use in developing advanced materials:
- Polymer Chemistry : It can be utilized as a monomer or co-monomer in the synthesis of fluorinated polymers that possess unique thermal and chemical resistance properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1,2-difluoro-1,4-pentadiene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated 1,4-Pentadiene Derivatives
(a) (1Z)-1-Chloro-1,2-difluoro-1,4-pentadiene
- Molecular Formula : C₅H₅ClF₂
- Molecular Weight : 138.54 g/mol
- Key Differences :
- Substitution of bromine with chlorine reduces molecular weight and polarizability.
- Expected lower boiling point and density compared to the brominated analog due to reduced atomic mass and van der Waals interactions.
- Chlorine’s lower electronegativity may alter reactivity in nucleophilic substitutions or radical reactions .
(b) Polyperfluoro-1,4-pentadiene
- Structure : Fully fluorinated backbone with repeating -CF₂-CF₂- units.
- Key Differences: Fluorination enhances thermal stability and chemical inertness, contrasting with the bromo/difluoro compound’s reactivity. Used in high-performance polymers, whereas 1-bromo-1,2-difluoro-1,4-pentadiene may serve as a monomer or intermediate .
Non-Halogenated 1,4-Pentadiene Derivatives
(a) 3-Propyl-1,4-pentadiene
- Molecular Formula : C₈H₁₄
- Molecular Weight : 110.20 g/mol
- Key Differences :
(b) 1,5-Diaryl-3-oxo-1,4-pentadienes (Curcumin Analogs)
- Example : GO-Y078 (1,5-diaryl-3-oxo-1,4-pentadiene)
- Improved solubility in polar solvents (e.g., water or DMSO) compared to the hydrophobic halogenated analog .
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity: The bromine atom in this compound facilitates nucleophilic substitutions, while fluorine stabilizes adjacent carbocations. This dual functionality contrasts with non-halogenated analogs like 3-propyl-1,4-pentadiene, which undergo typical alkene reactions (e.g., hydrogenation, polymerization) .
- Synthetic Utility : Compared to curcumin analogs (e.g., GO-Y078), the bromo/difluoro compound lacks bioactivity but offers versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen substituents .
- Safety Considerations : Halogenated compounds like this compound may require stringent handling protocols (ventilation, PPE) akin to 1,2-difluoro-1,2-dichloroethylene, which poses risks of skin/eye irritation .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-bromo-1,2-difluoro-1,4-pentadiene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis likely involves halogenation of 1,4-pentadiene precursors. For example, allyl bromide (a common starting material for dienes, as noted in ) could undergo fluorination via electrophilic substitution or radical methods. Bromination may utilize N-bromosuccinimide (NBS) under controlled light or peroxide initiation. Optimization requires inert conditions (e.g., nitrogen atmosphere) to prevent side reactions, as seen in Grignard reagent syntheses (). Catalysts like zinc chloride (ZnCl₂) or iodine (I₂) may enhance regioselectivity, as referenced in halogenation protocols for similar compounds ( ).
Q. Which analytical techniques are most effective for characterizing purity and structural conformation?
- Methodological Answer :
- Purity : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) is recommended, as purity thresholds (>95.0% GC/HPLC) are standard for bromo-fluorinated compounds ( ).
- Structure : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves stereochemistry and substituent positions. For example, ¹⁹F NMR can differentiate between vicinal and geminal fluorine atoms. Mass spectrometry (MS) confirms molecular weight (182.99 g/mol, ). Cross-reference with boiling point (98°C) and density (1.463 g/cm³) for physical validation ().
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, F) influence the reactivity of this compound in Diels-Alder cycloadditions?
- Methodological Answer : Fluorine and bromine reduce electron density in the diene, potentially lowering reactivity toward electron-deficient dienophiles. To test this, kinetic studies under varying temperatures and pressures can compare reaction rates with unsubstituted dienes. Computational modeling (DFT) predicts frontier molecular orbitals (HOMO-LUMO gaps) to quantify electronic effects. Experimental data on unsaturation in polyperfluoro-1,4-pentadiene (, Table II) suggests that fluorination decreases conjugation efficiency, which may parallel reactivity trends in this compound.
Q. Can this compound act as a precursor for palladium-catalyzed cross-coupling reactions in organofluorine synthesis?
- Methodological Answer : The bromine atom serves as a leaving group for Suzuki-Miyaura or Stille couplings. For example, coupling with arylboronic acids could yield fluorinated styrene derivatives. Optimize reaction conditions using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF)/water mixtures. Monitor side reactions (e.g., β-hydride elimination) via GC-MS. Similar protocols are validated for brominated aromatics (), though diene geometry may require tailored ligands (e.g., JosiPhos) to retain stereochemistry.
Q. What computational approaches predict regioselectivity in electrophilic additions to the conjugated diene system?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromine or fluorine-directed electrophilic attacks. Compare activation energies for 1,2- vs 1,4-addition pathways. Solvent effects (e.g., dichloromethane vs DMF) are incorporated via polarizable continuum models (PCM). Validate predictions experimentally by isolating products via column chromatography and analyzing with NMR/GC.
Contradictions and Validation
- Synthesis vs Stability : While reports a boiling point of 98°C, bromo-fluorinated dienes are typically sensitive to heat. Researchers should validate thermal stability via thermogravimetric analysis (TGA) before scaling reactions.
- Purity Standards : Discrepancies in purity thresholds (e.g., >95.0% in vs >97.0% in ) suggest batch-dependent variability. Use multiple orthogonal methods (GC, HPLC, elemental analysis) for confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
